

# Application Notes and Protocols: In Vivo Dosing and Administration of AZD1208 in Mice

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and administration of **AZD1208**, a pan-Pim kinase inhibitor, in murine models. The protocols and data presented are collated from preclinical studies in various cancer models, offering a foundational guide for researchers investigating the therapeutic potential of this compound.

### Introduction

AZD1208 is an orally bioavailable small molecule that potently and selectively inhibits all three isoforms of the PIM serine/threonine kinases (PIM1, PIM2, and PIM3)[1][2][3][4][5]. These kinases are downstream effectors in numerous cytokine and growth factor signaling pathways, playing a crucial role in cell proliferation, survival, and apoptosis[1][3][5]. Upregulation of PIM kinases has been observed in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy[3][5]. Preclinical studies in mice have demonstrated the anti-tumor efficacy of AZD1208 as a single agent and in combination with other therapies[1][6][7].

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from in vivo studies of **AZD1208** in mice.



Table 1: AZD1208 Dosing Regimens in Murine Xenograft Models

| Cancer<br>Model                                     | Mouse<br>Strain     | AZD1208<br>Dose       | Administr<br>ation<br>Route | Dosing<br>Schedule        | Vehicle                                          | Referenc<br>e |
|-----------------------------------------------------|---------------------|-----------------------|-----------------------------|---------------------------|--------------------------------------------------|---------------|
| Acute Myeloid Leukemia (MOLM-16 xenograft)          | CB17<br>SCID        | 10 mg/kg,<br>30 mg/kg | Oral<br>gavage              | Once daily<br>for 14 days | 0.5%<br>hydroxypro<br>pyl<br>methylcellu<br>lose | [1]           |
| Acute<br>Myeloid<br>Leukemia<br>(K562<br>xenograft) | Rag2-/<br>-IL2yc-/- | 30 mg/kg              | Oral<br>gavage              | Once daily                | 0.5% hydroxypro pyl methylcellu lose and 1% DMSO |               |
| Prostate<br>Cancer<br>(Myc-CaP<br>xenograft)        | SCID                | 30 mg/kg,<br>45 mg/kg | Oral<br>gavage              | Once daily<br>for 21 days | 0.1% Tween-80, 0.5% Methocel E4M in water        | [8]           |
| Gastric<br>Cancer<br>(SNU-638<br>xenograft)         | BALB/c<br>nude      | Not<br>specified      | Not<br>specified            | Not<br>specified          | Not<br>specified                                 |               |

Table 2: In Vivo Efficacy and Pharmacodynamic Effects of AZD1208



| Cancer Model                                        | Dose     | Key Findings                                                | Pharmacodyna<br>mic Effects                                                    | Reference |
|-----------------------------------------------------|----------|-------------------------------------------------------------|--------------------------------------------------------------------------------|-----------|
| Acute Myeloid<br>Leukemia<br>(MOLM-16<br>xenograft) | 10 mg/kg | 89% tumor<br>growth inhibition                              | -                                                                              | [1]       |
| Acute Myeloid<br>Leukemia<br>(MOLM-16<br>xenograft) | 30 mg/kg | Slight tumor regression                                     | Strong suppression of pBAD, p4EBP1, and p-p70S6K for up to 12 hours post-dose. | [1][4]    |
| Prostate Cancer<br>(Myc-CaP<br>xenograft)           | 30 mg/kg | Statistically<br>significant<br>reduction in graft<br>size. | 200±100% increase in apoptosis.                                                | [8]       |
| Prostate Cancer<br>(Myc-CaP<br>xenograft)           | 45 mg/kg | 54.3±39%<br>smaller grafts<br>than controls.                | 46±14% lower BrdU index; 326±170% higher apoptotic index.                      | [8]       |

# Signaling Pathways and Experimental Workflows AZD1208 Mechanism of Action

**AZD1208** exerts its anti-tumor effects by inhibiting the PIM kinases, which are key components of signaling pathways that promote cell survival and proliferation. Inhibition of PIM kinases leads to decreased phosphorylation of downstream targets such as BAD, 4E-BP1, and p70S6K, ultimately resulting in cell cycle arrest and apoptosis[1][5][9].









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. oncotarget.com [oncotarget.com]
- 7. PIM kinase inhibitor AZD1208 in conjunction with Th1 cytokines potentiate death of breast cancer cellsin vitrowhile also maximizing suppression of tumor growthin vivo when combined with immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIM Kinase Inhibitor AZD1208 for Treatment of MYC-Driven Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD1208 | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Dosing and Administration of AZD1208 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612199#in-vivo-dosing-and-administration-of-azd1208-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com